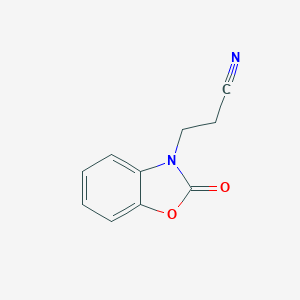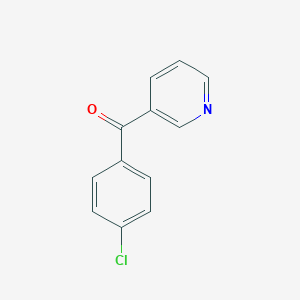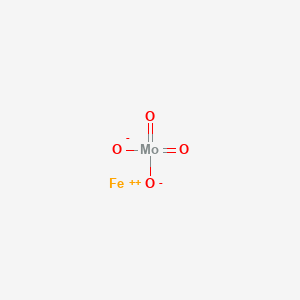
Iron(II) molybdate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(II) molybdate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a combination of iron and molybdenum, which makes it a promising material for use in various fields such as catalysis, electrochemistry, and materials science. The synthesis of this compound is relatively simple, and it can be prepared using different methods depending on the desired application.
Mécanisme D'action
The mechanism of action of Iron(II) molybdate depends on its application. In catalysis, it acts as a heterogeneous catalyst, where the reactants are adsorbed onto the surface of the catalyst, and the reaction takes place through a series of chemical reactions. In electrochemistry, it acts as an electrode material, where the electrochemical reactions take place at the surface of the electrode. In materials science, it acts as a precursor, where the final product is obtained through a series of chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Iron(II) molybdate. However, studies have shown that it has low toxicity and can be used as a potential drug delivery system due to its unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Iron(II) molybdate in lab experiments include its low toxicity, ease of synthesis, and unique properties. However, its limitations include its sensitivity to moisture and air, which can affect its properties and stability.
Orientations Futures
There are several future directions for the study of Iron(II) molybdate. These include the development of new synthesis methods, the investigation of its potential applications in drug delivery systems, and the study of its properties in different environments. Additionally, the study of its toxicity and environmental impact is necessary for its safe use in various applications.
Conclusion:
Iron(II) molybdate is a promising material for use in various fields of scientific research due to its unique properties and potential applications. The synthesis of this compound is relatively simple, and it can be prepared using different methods depending on the desired application. Its low toxicity and unique properties make it a potential candidate for use in drug delivery systems. However, further research is necessary to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of Iron(II) molybdate can be achieved through various methods, including precipitation, hydrothermal synthesis, and sol-gel method. The most commonly used method is precipitation, which involves mixing aqueous solutions of iron and molybdate salts under controlled conditions. The hydrothermal synthesis method involves heating the reactants in a sealed vessel under high pressure and temperature, while the sol-gel method involves the formation of a gel-like material from a precursor solution. The choice of synthesis method depends on the desired properties of the final product.
Applications De Recherche Scientifique
Iron(II) molybdate has been extensively studied for its potential applications in various fields of scientific research. In catalysis, it has been used as a catalyst for the oxidation of alcohols, the reduction of nitroaromatics, and the synthesis of organic compounds. In electrochemistry, it has been used as an electrode material for the detection of heavy metals and the electrocatalytic reduction of oxygen. In materials science, it has been used as a precursor for the synthesis of iron molybdate-based materials with unique properties.
Propriétés
Numéro CAS |
13718-70-2 |
|---|---|
Nom du produit |
Iron(II) molybdate |
Formule moléculaire |
FeMoO4 |
Poids moléculaire |
215.8 g/mol |
Nom IUPAC |
dioxido(dioxo)molybdenum;iron(2+) |
InChI |
InChI=1S/Fe.Mo.4O/q+2;;;;2*-1 |
Clé InChI |
QQOCLJJWXLOEJE-UHFFFAOYSA-N |
SMILES |
[O-][Mo](=O)(=O)[O-].[Fe+2] |
SMILES canonique |
[O-][Mo](=O)(=O)[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



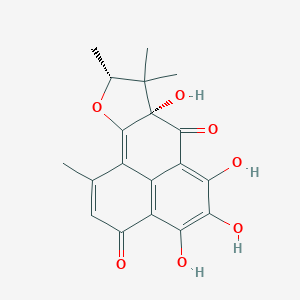
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
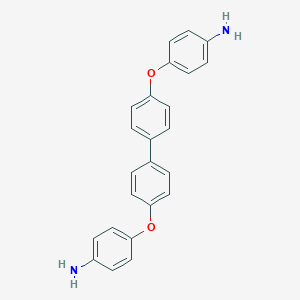
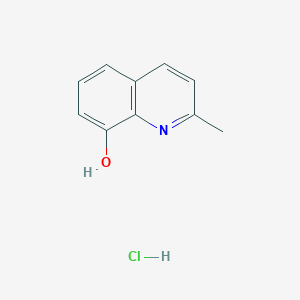
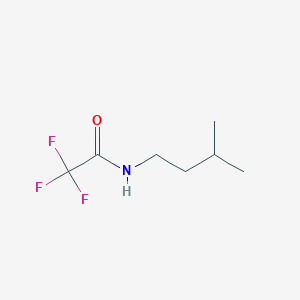
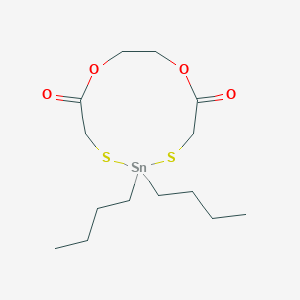
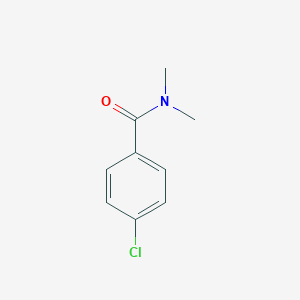
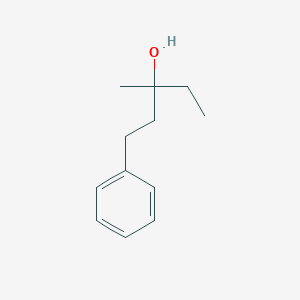
![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)
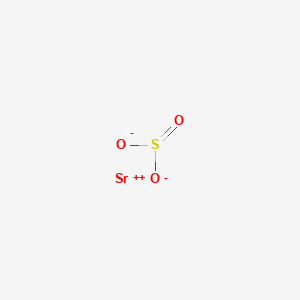
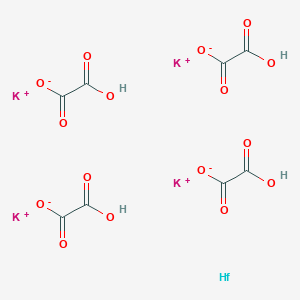
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)
